molecular formula C13H9N5OS B2493010 5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole CAS No. 1448035-05-9

5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2493010
CAS No.: 1448035-05-9
M. Wt: 283.31
InChI Key: KTIGDJVONQQNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine moiety fused with a benzothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a benzothiadiazole precursor under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole is unique due to its specific fusion of pyrrolo[3,4-d]pyrimidine and benzothiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS/c19-13(8-1-2-10-11(3-8)17-20-16-10)18-5-9-4-14-7-15-12(9)6-18/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIGDJVONQQNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.